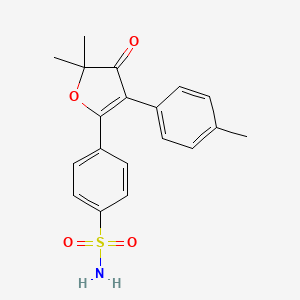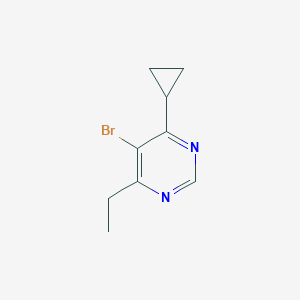
5-Bromo-4-cyclopropyl-6-ethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-cyclopropyl-6-ethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropyl-6-ethylpyrimidine typically involves the bromination of 4-cyclopropyl-6-ethylpyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-cyclopropyl-6-ethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction conditions typically involve refluxing the compound with the nucleophile in a suitable solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine oxides.
Reduction Products: Reduction can yield reduced pyrimidine derivatives.
Applications De Recherche Scientifique
5-Bromo-4-cyclopropyl-6-ethylpyrimidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-cyclopropyl-6-ethylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and other functional groups in the compound can form specific interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-4-ethylpyrimidine
- 4-Cyclopropyl-6-ethylpyrimidine
- 5-Bromo-4-cyclopropylpyrimidine
Uniqueness
5-Bromo-4-cyclopropyl-6-ethylpyrimidine is unique due to the presence of both cyclopropyl and ethyl groups along with the bromine atom. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H11BrN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
5-bromo-4-cyclopropyl-6-ethylpyrimidine |
InChI |
InChI=1S/C9H11BrN2/c1-2-7-8(10)9(6-3-4-6)12-5-11-7/h5-6H,2-4H2,1H3 |
Clé InChI |
NGSTXJNZKJDFGX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC=N1)C2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


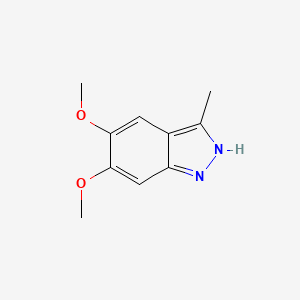
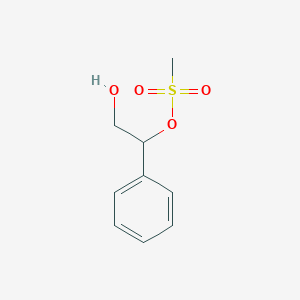
![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)

![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
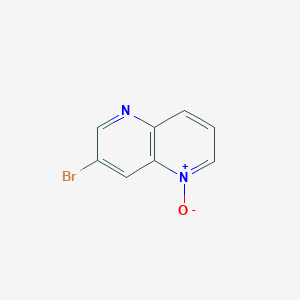
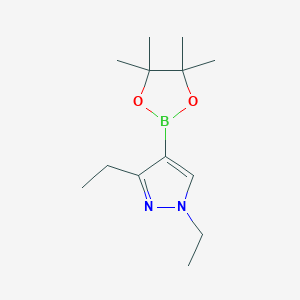
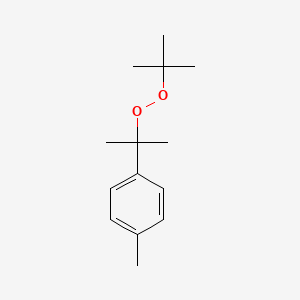
![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
